molecular formula C13H14N4O5 B11502483 4-Amino-3-[(3-carboxy-2-phenylpropyl)carbamoyl]-1,2,5-oxadiazol-2-ium-2-olate

4-Amino-3-[(3-carboxy-2-phenylpropyl)carbamoyl]-1,2,5-oxadiazol-2-ium-2-olate

Cat. No.: B11502483
M. Wt: 306.27 g/mol
InChI Key: RKWIVQIJVHDWRA-UHFFFAOYSA-N
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Description

4-Amino-3-[(3-carboxy-2-phenylpropyl)carbamoyl]-1,2,5-oxadiazol-2-ium-2-olate is a complex organic compound with a unique structure that includes an oxadiazole ring, an amino group, and a carboxyphenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-[(3-carboxy-2-phenylpropyl)carbamoyl]-1,2,5-oxadiazol-2-ium-2-olate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the introduction of the carboxyphenylpropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-[(3-carboxy-2-phenylpropyl)carbamoyl]-1,2,5-oxadiazol-2-ium-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule.

    Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-Amino-3-[(3-carboxy-2-phenylpropyl)carbamoyl]-1,2,5-oxadiazol-2-ium-2-olate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-3-[(3-carboxy-2-phenylpropyl)carbamoyl]-1,2,5-oxadiazol-2-ium-2-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-oxadiazole: Shares the oxadiazole ring but differs in the substituents.

    4-Carboxy-2-phenylpropylamine: Similar in the carboxyphenylpropyl moiety but lacks the oxadiazole ring.

Uniqueness

4-Amino-3-[(3-carboxy-2-phenylpropyl)carbamoyl]-1,2,5-oxadiazol-2-ium-2-olate is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H14N4O5

Molecular Weight

306.27 g/mol

IUPAC Name

4-[(4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carbonyl)amino]-3-phenylbutanoic acid

InChI

InChI=1S/C13H14N4O5/c14-12-11(17(21)22-16-12)13(20)15-7-9(6-10(18)19)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,14,16)(H,15,20)(H,18,19)

InChI Key

RKWIVQIJVHDWRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CNC(=O)C2=[N+](ON=C2N)[O-]

Origin of Product

United States

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